molecular formula C10H11FO3 B12365276 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B12365276
M. Wt: 198.19 g/mol
InChI Key: GAKWYUGOXMLQKS-UHFFFAOYSA-N
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Description

6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a fluorinated chromene derivative. Chromenes are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a fluorine atom in the structure can significantly alter the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene precursor.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Oxidation: The chromene ring is oxidized to introduce the oxo group at the 4-position. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Aldehyde Formation: The aldehyde group at the 3-position is introduced using formylation reactions, often employing reagents like Vilsmeier-Haack reagent (DMF and POCl₃).

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control over reaction conditions can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid

    Reduction: 6-Fluoro-4-hydroxy-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

    Substitution: Various substituted chromene derivatives depending on the nucleophile used

Scientific Research Applications

6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: The compound’s biological activity is studied to understand its mechanism of action and potential therapeutic benefits.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxo and aldehyde groups can participate in various biochemical reactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both fluorine and aldehyde functional groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

6-fluoro-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C10H11FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h4-5,7-9H,1-3H2

InChI Key

GAKWYUGOXMLQKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1F)C(=O)C(=CO2)C=O

Origin of Product

United States

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